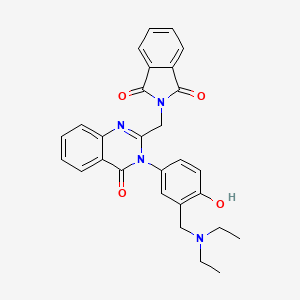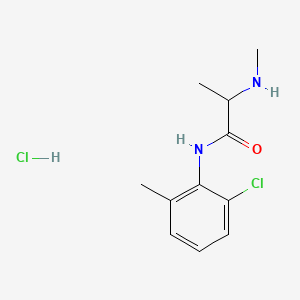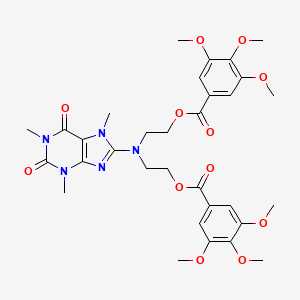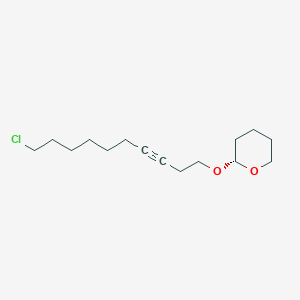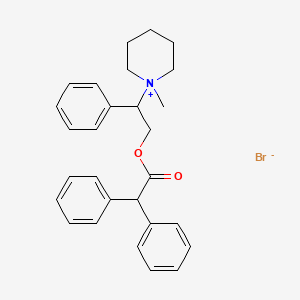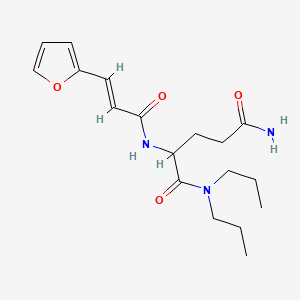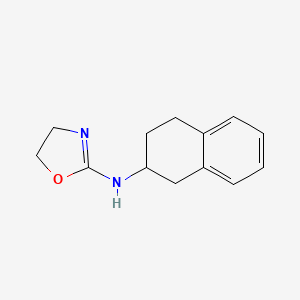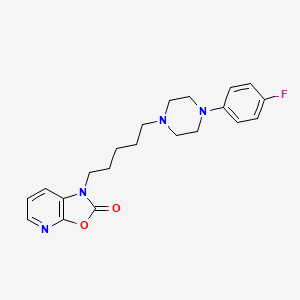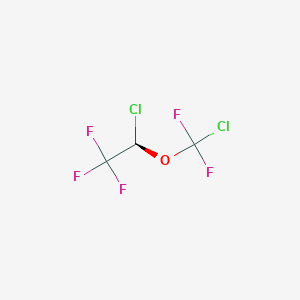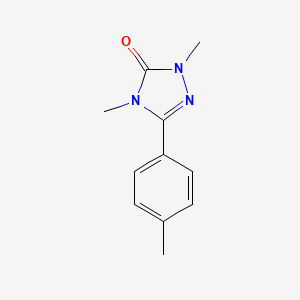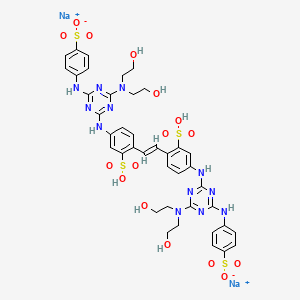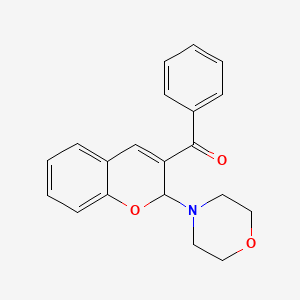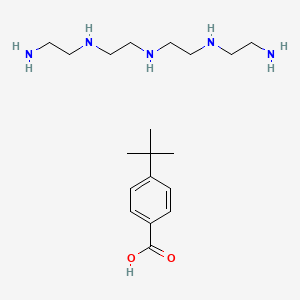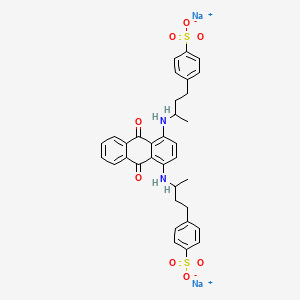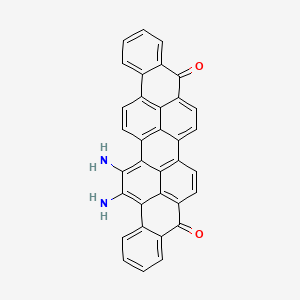
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with aromatic amines under controlled conditions. The process often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives and quinone compounds, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and proteins, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Lacks the amino groups but shares a similar core structure.
16,17-Dimethoxyanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: Contains methoxy groups instead of amino groups.
Uniqueness
Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
58019-27-5 |
|---|---|
Molekularformel |
C34H18N2O2 |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
29,30-diaminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2 |
InChI-Schlüssel |
SLDJTTJRBMGSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


